molecular formula C18H21N3O B13418021 BENZYDAMINE_met010 CAS No. 32852-16-7

BENZYDAMINE_met010

Cat. No.: B13418021
CAS No.: 32852-16-7
M. Wt: 295.4 g/mol
InChI Key: GHSWAWCBZHYVJJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Benzydamine can be synthesized through the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to give the N-nitroso derivative. This is then reduced by sodium thiosulfate to produce a transient hydrazine, which undergoes spontaneous internal hydrazide formation .

Industrial Production Methods

The industrial production of benzydamine typically involves high-performance liquid chromatography (HPLC) to ensure the purity and quality of the final product. The process includes the separation of benzydamine hydrochloride and its impurities using a Gemini C18 column with acetonitrile-methanol-ammonium carbonate buffer as the mobile phase .

Chemical Reactions Analysis

Types of Reactions

Benzydamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of benzydamine, which can have different pharmacological properties .

Scientific Research Applications

Benzydamine has a wide range of scientific research applications, including:

Mechanism of Action

Benzydamine exerts its effects by inhibiting the synthesis of pro-inflammatory cytokines such as tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β). It selectively binds to inflamed tissues and inhibits the release of pro-inflammatory mediators without significantly affecting other cytokines . This mechanism is distinct from traditional NSAIDs, which typically inhibit cyclooxygenase enzymes .

Comparison with Similar Compounds

Similar Compounds

    Ibuprofen: Another NSAID with anti-inflammatory and analgesic properties.

    Diclofenac: A widely used NSAID for pain and inflammation.

    Ketoprofen: Known for its anti-inflammatory and analgesic effects.

Uniqueness

Benzydamine is unique in its ability to selectively bind to inflamed tissues and inhibit specific pro-inflammatory cytokines without affecting other cytokines. This selective action reduces the risk of systemic side effects commonly associated with other NSAIDs .

Properties

CAS No.

32852-16-7

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N-methylpropan-1-amine

InChI

InChI=1S/C18H21N3O/c1-19-12-7-13-22-18-16-10-5-6-11-17(16)21(20-18)14-15-8-3-2-4-9-15/h2-6,8-11,19H,7,12-14H2,1H3

InChI Key

GHSWAWCBZHYVJJ-UHFFFAOYSA-N

Canonical SMILES

CNCCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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